REACTION_CXSMILES
|
[NH:1](/[CH:8]=[C:9](/[C:15]1C=CC=CC=1)\C(OCC)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2C=CC=CC=2)C=CC=CC=1.C1([O:39]C2C=CC=CC=2)C=CC=CC=1>>[NH:1]1[C:2]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:15]=[CH:9][C:8]1=[O:39]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)\C=C(/C(=O)OCC)\C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
During the cooling, the quinolone 2 precipitates out in the reaction medium
|
Type
|
FILTRATION
|
Details
|
This product is collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C=CC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 859 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 144% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1](/[CH:8]=[C:9](/[C:15]1C=CC=CC=1)\C(OCC)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2C=CC=CC=2)C=CC=CC=1.C1([O:39]C2C=CC=CC=2)C=CC=CC=1>>[NH:1]1[C:2]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:15]=[CH:9][C:8]1=[O:39]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)\C=C(/C(=O)OCC)\C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
During the cooling, the quinolone 2 precipitates out in the reaction medium
|
Type
|
FILTRATION
|
Details
|
This product is collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C=CC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 859 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 144% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1](/[CH:8]=[C:9](/[C:15]1C=CC=CC=1)\C(OCC)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C2C=CC=CC=2)C=CC=CC=1.C1([O:39]C2C=CC=CC=2)C=CC=CC=1>>[NH:1]1[C:2]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:15]=[CH:9][C:8]1=[O:39]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)\C=C(/C(=O)OCC)\C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
During the cooling, the quinolone 2 precipitates out in the reaction medium
|
Type
|
FILTRATION
|
Details
|
This product is collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with petroleum ether
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C=CC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 859 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 144% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |